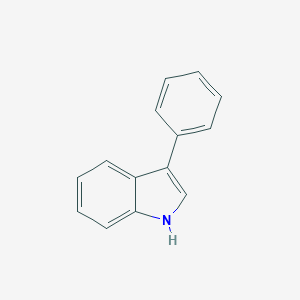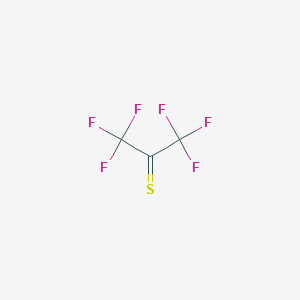
Hexafluorothioacetone
Übersicht
Beschreibung
Hexafluorothioacetone is a chemical compound with the molecular formula CF3C(S)SCF3. It is a colorless liquid with a pungent odor and is highly reactive. Hexafluorothioacetone has been widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
Hexafluorothioacetone is a highly reactive compound that can undergo a variety of chemical reactions. Its mechanism of action is based on its ability to act as a strong electrophile, which can react with a variety of nucleophiles such as alcohols, amines, and thiols.
Biochemische Und Physiologische Effekte
Hexafluorothioacetone has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to a wide range of organisms, including bacteria, fungi, and mammalian cells. It has also been shown to induce oxidative stress and DNA damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Hexafluorothioacetone has several advantages for use in lab experiments. It is a highly reactive and versatile reagent that can be used for a wide range of organic synthesis reactions. However, its high reactivity can also be a limitation, as it can react with unintended substrates and lead to unwanted side reactions.
Zukünftige Richtungen
There are several potential future directions for research on hexafluorothioacetone. One potential area of research is the development of new synthetic methods for the preparation of hexafluorothioacetone and its derivatives. Another potential area of research is the investigation of its potential applications in materials science, such as in the development of new polymers and coatings. Additionally, further research is needed to better understand its toxicological effects and potential applications in biomedical research.
Wissenschaftliche Forschungsanwendungen
Hexafluorothioacetone has been used in a variety of scientific research applications, including organic synthesis, materials science, and biomedical research. It is a versatile reagent that can be used for the preparation of a wide range of organic compounds, including ketones, alcohols, and esters.
Eigenschaften
CAS-Nummer |
1490-33-1 |
|---|---|
Produktname |
Hexafluorothioacetone |
Molekularformel |
C3F6S |
Molekulargewicht |
182.09 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoropropane-2-thione |
InChI |
InChI=1S/C3F6S/c4-2(5,6)1(10)3(7,8)9 |
InChI-Schlüssel |
DBNMHLDZMPEZCX-UHFFFAOYSA-N |
SMILES |
C(=S)(C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C(=S)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




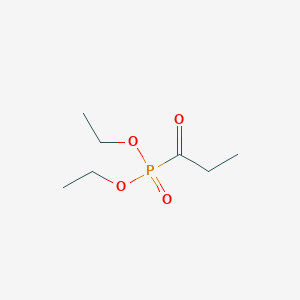
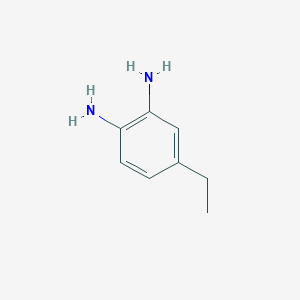
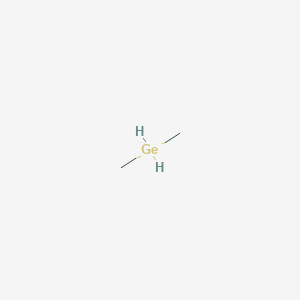
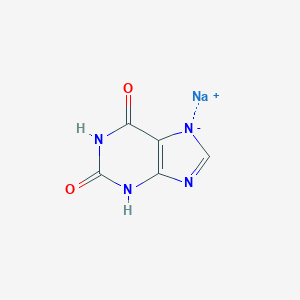
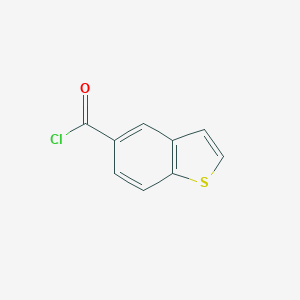
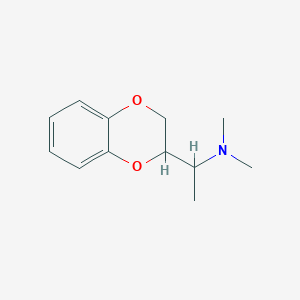
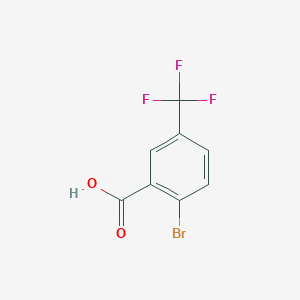
![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)
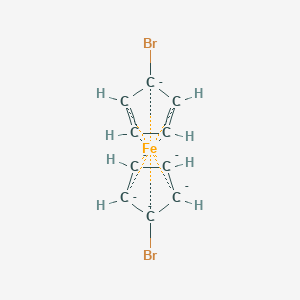

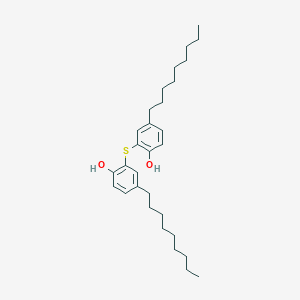
![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)
